

An In-depth Technical Guide to the Synthesis of Demeton-S-methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Demeton-S-methyl

Cat. No.: B133067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical reactions involved in the production of **Demeton-S-methyl**, an organothiophosphate insecticide and acaricide. The document details the primary and alternative manufacturing routes, including the synthesis of key precursors, and presents available quantitative data and experimental protocols.

Introduction

Demeton-S-methyl, with the chemical name S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate, is a systemic and contact insecticide and acaricide.^{[1][2]} It functions as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission in insects.^[2] Historically, it was used in a mixture with its O-isomer, but the S-isomer was found to be more toxic to insects and subsequently used in a purified form.^[2] This guide focuses on the chemical synthesis of the more potent S-isomer.

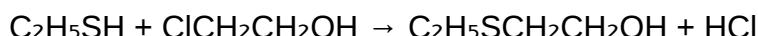
Primary Synthesis Pathway

The most common commercial production route for **Demeton-S-methyl** involves a two-stage process: the synthesis of the key intermediate 2-(ethylthio)ethanol, followed by its esterification with O,O-dimethyl phosphorochloridothioate.^[1]

Stage 1: Synthesis of 2-(ethylthio)ethanol

This intermediate is crucial for the primary synthesis pathway of **Demeton-S-methyl**. There are two main methods for its preparation.

Chemical Reaction:



Experimental Protocol:

A detailed experimental protocol for this reaction is described in U.S. Patent 3,213,144. The reaction is exothermic and is carried out in the presence of an ammonium hydroxide promoter to increase the reaction rate.[3]

- Ethyl mercaptan and ethylene oxide are reacted in the presence of ammonium hydroxide.
- The promoter is typically present in the range of 2 to 10 weight percent each of water and ammonia, based on the weight of the ethyl mercaptan.[3]
- The reaction is maintained at temperatures in the range of 150 to 200°F (approximately 65 to 93°C).[3]
- The pressure is kept within the range of 45 to 65 p.s.i.g.[3]
- The resulting 2-(ethylthio)ethanol is recovered from the reaction mixture.[3]

Chemical Reaction:

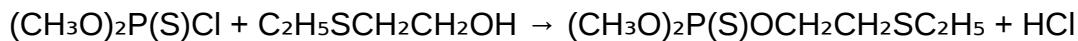
Experimental Protocol:

Specific experimental details for this method are less commonly available in recent literature but it is a known synthetic route.[4] The reaction involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiolate anion of ethanethiol. A base is typically required to deprotonate the thiol and to neutralize the HCl byproduct.

Stage 2: Synthesis of O,O-dimethyl phosphorochloridothioate

This is the second key precursor required for the primary synthesis of **Demeton-S-methyl**. Its synthesis is a multi-step process.

Experimental Protocol:


A process for the preparation of O,O-dimethyl phosphorochloridothioate is detailed in U.S. Patent 10,669,295 B2.[\[5\]](#)

- Step 1: Formation of Thiophosphoryl Chloride (PSCl₃): Sulfur is reacted with phosphorus trichloride (PCl₃) to form PSCl₃.
- Step 2: Formation of O-methyl phosphorodichloridothioate: The PSCl₃ is then reacted with methanol.
- Step 3: Formation of O,O-dimethyl phosphorochloridothioate: O-methyl phosphorodichloridothioate is diluted with dichloromethane (CH₂Cl₂), and the temperature is adjusted to -5 to 5°C. "Methyl lye" (prepared from methanol and sodium hydroxide) is added over 2-3 hours while maintaining the temperature. The reaction mixture is stirred for an additional hour. The phases are then separated, and the product is isolated as a solution in CH₂Cl₂.[\[5\]](#)

Stage 3: Final Esterification to Demeton-S-methyl

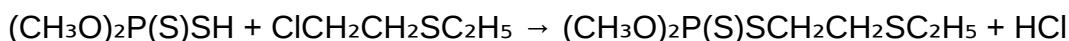
This final step involves the reaction of the two precursors synthesized in the previous stages.

Chemical Reaction:

Experimental Protocol:

The commercial production involves the esterification of 2-(ethylthio)ethanol with O,O-dimethyl phosphorochloridothioate.[\[1\]](#)

- The reaction is typically carried out in an organic solvent such as toluene or dichloromethane.^[6]
- The reaction is conducted under controlled temperature and pH conditions to ensure high yield and purity.^[6] A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct, which drives the reaction to completion.
- After the reaction is complete, the mixture is typically washed with water to remove the salt byproduct and any unreacted starting materials.
- The organic solvent is then removed under reduced pressure to yield the crude **Demeton-S-methyl**.
- Further purification can be achieved by distillation under high vacuum.


Alternative Synthesis Pathways

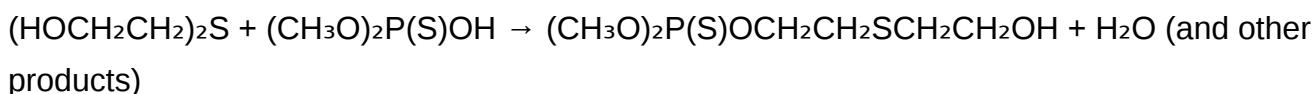
While the primary pathway is the most common, other routes for the synthesis of **Demeton-S-methyl** have been described.

Alkylation of Dimethyl Dithiophosphoric Acid

This route involves the reaction of dimethyl dithiophosphoric acid with 2-(ethylmercapto)-ethyl chloride.^[2]

Chemical Reaction:

Experimental Protocol:


- O,O-dimethyldithiophosphoric acid is prepared by reacting phosphorus pentasulfide with methanol in a solvent like toluene.^[7]
- The O,O-dimethyldithiophosphoric acid is then reacted with 2-(ethylthio)ethyl chloride.
- The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

- The product is isolated and purified using standard techniques such as extraction and distillation.

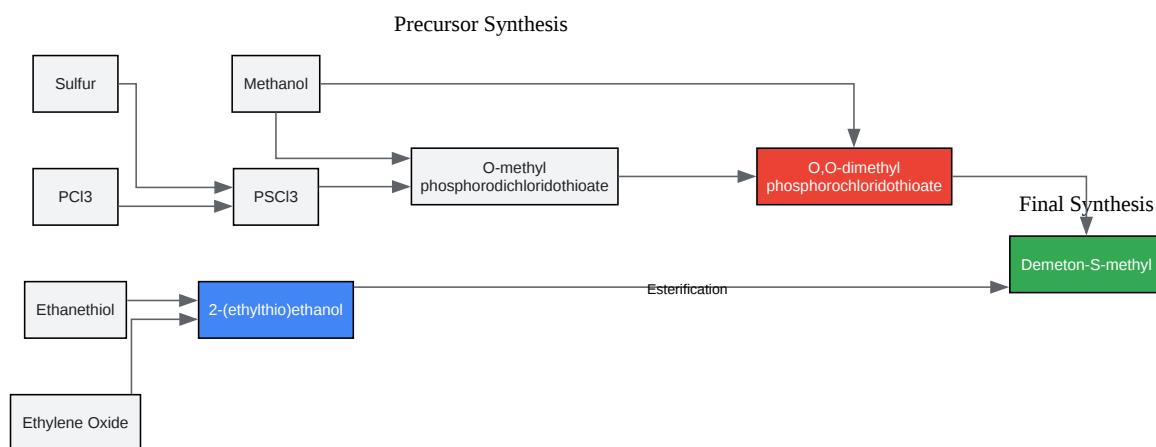
Reaction of Thiodiglycol with Dimethyl Thiophosphate

Another described synthesis method is the reaction between thiodiglycol and dimethyl thiophosphate.[\[2\]](#)

Chemical Reaction:

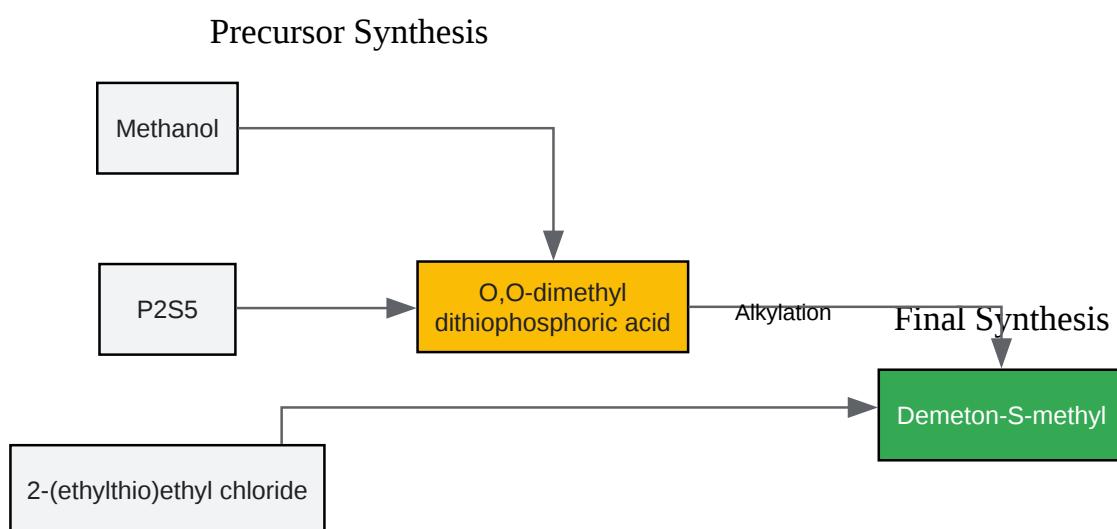
This reaction is less common and appears to be more complex, potentially leading to a mixture of products.

Quantitative Data


The following table summarizes the available quantitative data for the synthesis of **Demeton-S-methyl** and its precursors.

Synthesis Step	Reactants	Product	Yield	Purity	Reference
Precursor					
Synthesis					
Synthesis of 2-(ethylthio)ethanol	Ethylene oxide, Ethanethiol	2-(ethylthio)ethanol	91.2%	-	U.S. Patent 3,213,144
Synthesis of O,O-dimethyl phosphorodichloridothioate	O-methyl phosphorodic hloridothioate, Methanol, Sodium hydroxide	O,O-dimethyl phosphorochloridothioate	85-88%	94-95%	U.S. Patent 10,669,295 B2
Synthesis of O,O-dimethyldithiophosphoric acid	Phosphorus pentasulfide, Methanol	O,O-dimethyldithiophosphoric acid	91-93%	-	U.S. Patent 4,049,755
Final Product					
Synthesis					
Esterification for Demeton-S-methyl	2-(ethylthio)ethanol, O,O-dimethyl phosphorodichloridothioate	Demeton-S-methyl	-	-	-

Note: Specific yield and purity data for the final esterification step to produce **Demeton-S-methyl** are not readily available in the reviewed literature.


Visualizations

The following diagrams illustrate the synthesis pathways described in this guide.

[Click to download full resolution via product page](#)

Caption: Primary synthesis pathway of **Demeton-S-methyl**.

[Click to download full resolution via product page](#)

Caption: Alternative synthesis pathway via alkylation.

Chemical Reactions and Safety Considerations

The synthesis of **Demeton-S-methyl** involves organophosphate chemistry, which requires careful handling due to the toxicity of the reactants, intermediates, and the final product.

- Organophosphates: These compounds are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents. Partial oxidation can release toxic phosphorus oxides.
- Thiols (Mercaptans): Ethanethiol has a strong, unpleasant odor and is flammable.
- Ethylene Oxide: This is a highly flammable and toxic gas.
- Phosphorus Halides: PCl_3 and its derivatives are corrosive and react violently with water.

All synthetic steps should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of **Demeton-S-methyl** is a multi-step process with a primary commercial route involving the esterification of 2-(ethylthio)ethanol with O,O-dimethyl phosphorochloridothioate. While the general principles of these reactions are well-established, detailed experimental protocols with specific quantitative data for the final synthesis step are not widely published in open literature, likely due to the industrial nature of the production. The information provided in this guide, compiled from patents and scientific databases, offers a thorough overview for research and development purposes. Researchers should exercise extreme caution when attempting to replicate these syntheses due to the hazardous nature of the chemicals involved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Demeton-S-methyl [sitem.herts.ac.uk]
- 2. Demeton-S-methyl - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 6. Oxydemeton-methyl (Ref: ENT 24964) [sitem.herts.ac.uk]
- 7. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Demeton-S-methyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b133067#demeton-s-methyl-synthesis-pathway-and-chemical-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com